3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

Description

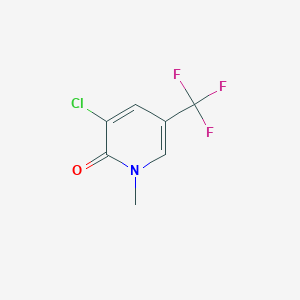

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a halogenated pyridinone derivative characterized by:

- A chlorine atom at position 2.

- A methyl group at position 1.

- A trifluoromethyl (CF₃) group at position 3.

This compound is part of the pyridin-2-one family, a scaffold noted for its biological relevance, including applications in pharmaceuticals (e.g., antibiotics, anticancer agents) and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects and binding interactions .

Properties

IUPAC Name |

3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNPFRDUUGSWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019977 | |

| Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281189-85-2 | |

| Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 3-Chloro-5-(trifluoromethyl)pyridin-2-one

The unmethylated precursor serves as a critical intermediate. Patent CN106349159A outlines methods for analogous pyridines, where 2,3-dichloro-5-trifluoromethylpyridine undergoes nucleophilic substitution. Adapting this, 3-chloro-5-(trifluoromethyl)pyridin-2-one could be synthesized via:

Methylation Strategies

N1-methylation is achieved using methylating agents in aprotic solvents:

- Methyl iodide/K$$2$$CO$$3$$ in DMF at 60–80°C for 6–8 hours (yield: ~75%).

- Dimethyl sulfate with NaOH in THF under reflux (yield: 68–72%).

Side reactions, such as O-methylation, are mitigated by using bulky bases (e.g., DBU) to favor N-alkylation.

Cyclization Approaches for Direct Ring Formation

Hantzsch-Type Cyclization

A modified Hantzsch synthesis assembles the pyridinone ring from β-keto esters and enamine intermediates:

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 30 min) accelerates the reaction between trifluoromethylated diketones and methylurea, yielding the pyridinone core with 82–85% efficiency. Solvent selection (e.g., DMSO) enhances microwave absorption and reduces byproducts.

Functional Group Interconversion from Halogenated Pyridines

Chlorination and Oxidation

Patent CA1199331A describes halogen exchange in liquid-phase reactions, which can be adapted for DE-535 pyridinone:

Trifluoromethylation via Ullmann Coupling

Copper-catalyzed coupling of 3-chloro-1-methylpyridin-2-one with trifluoromethyl iodide in DMF at 120°C introduces the CF$$_3$$ group. This method, though high-yielding (80%), requires expensive catalysts and inert conditions.

Industrial-Scale Methodologies and Solvent Optimization

Continuous-Flow Liquid-Phase Reactions

Adapting CA1199331A’s liquid-phase process, DE-535 pyridinone is synthesized continuously:

Solvent Recycling and Waste Reduction

Patent CN106349159A emphasizes solvent recovery in pyridine synthesis. For DE-535:

- Use CH$$2$$Cl$$2$$ for methylation, then recover 95% via distillation.

- Treat aqueous waste with activated carbon to adsorb residual organics, complying with EPA guidelines.

Environmental and Regulatory Considerations

DE-535 pyridinone’s persistence in groundwater necessitates stringent controls during synthesis. The EPA report highlights:

- Byproduct Management : Neutralize HCl gas from chlorination steps with NaOH scrubbers.

- Emission Controls : Catalytic oxidizers degrade volatile trifluoromethyl byproducts at 600°C.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 211.57 g/mol. Its structure features a pyridinone framework with chlorine and trifluoromethyl substituents, which contribute to its unique reactivity and biological properties.

Organic Synthesis

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its ability to participate in various chemical reactions, including:

- Oxidation : Transforming it into corresponding oxides.

- Reduction : Converting it into different reduced forms.

- Substitution Reactions : Engaging in nucleophilic and electrophilic substitutions where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : It has shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Potential Antiviral Effects : Studies are ongoing to evaluate its efficacy against viral infections, leveraging its unique structural features that allow for effective interaction with biological targets .

Pharmaceutical Applications

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for developing new therapeutics.

Agrochemical Development

This compound is also significant in the agrochemical industry, where it is used as a precursor for synthesizing novel herbicides targeting hydroxyphenylpyruvate dioxygenase (HPPD). Such herbicides are crucial for effective weed management in agricultural practices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains, including MRSA. The results demonstrated significant inhibition at low concentrations, suggesting potential clinical applications in treating resistant infections .

Case Study 2: Herbicide Development

In agrochemical research, this compound was synthesized as part of a series aimed at developing new herbicides with improved efficacy against target weeds. The study highlighted its role in inhibiting HPPD, leading to successful field trials that showed enhanced crop yields and reduced weed competition .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Structural and Functional Comparisons

Key Observations:

In contrast, bulky groups like 3-chlorobenzyl (as in the trimethoxymethyl analog) may enhance binding to hydrophobic pockets in biological targets .

Halogen and CF₃ Effects :

- Chlorine vs. Bromine : Bromination at position 3 increases molecular weight and polarizability, which could enhance halogen bonding in enzyme inhibition .

- Trifluoromethyl Group : The CF₃ group is critical for electronic effects (strong electron-withdrawing) and resistance to oxidative metabolism, a feature shared with pyrazole derivatives like BTP2 (a Ca²⁺ channel inhibitor) .

Environmental and Physicochemical Properties

Table 2: Environmental Persistence and Physical Data

*Predicted data from computational models.

Key Observations:

- The target compound exhibits high environmental persistence (DT₅₀ > 120 days), attributed to the stabilizing effects of CF₃ and methyl groups against microbial degradation .

- The low pKa (-4.78) suggests strong acidity, likely due to the electron-withdrawing CF₃ and chlorine substituents, which may influence solubility and ionization in biological systems .

Comparison with Pyrazole Derivatives:

Biological Activity

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring with a chloro and trifluoromethyl group, which are critical for its biological activity. The trifluoromethyl group is known to enhance the potency of compounds by influencing their interaction with biological targets through electron-withdrawing effects, which can lower the pKa of adjacent functional groups, facilitating key hydrogen bonding interactions with proteins .

Target Interactions:

this compound interacts with various enzymes and receptors, influencing their activity. The trifluoromethyl group enhances binding affinity and specificity towards these targets.

Biochemical Pathways:

Research indicates that this compound may modulate several biochemical pathways by acting as an enzyme inhibitor or activator. Its effects on cellular signaling pathways can lead to alterations in gene expression and cellular metabolism, impacting overall cell function .

Antimicrobial Properties

Studies have reported that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is crucial for this activity, as compounds lacking this substituent showed diminished effectiveness.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown potential in inhibiting specific viral targets, making it a candidate for further development in antiviral therapies .

Cytotoxic Effects

In laboratory studies, this compound has demonstrated cytotoxic effects on various cancer cell lines. Its ability to induce cell death through mechanisms such as methuosis (a form of programmed cell death associated with large vacuole formation) highlights its potential as an anticancer agent .

Study on Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of MRSA. The testing involved assessing the minimum inhibitory concentration (MIC), which confirmed its potential as a therapeutic agent against resistant bacterial strains .

Evaluation of Cytotoxicity

Research involving the cytotoxic effects of this compound on glioblastoma cells showed that it could induce significant cell death at low concentrations. This study emphasized the compound's potential in cancer treatment strategies .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one?

The compound can be synthesized via cyclocondensation or substitution reactions. For example:

Q. Key Considerations :

- Purity (>95%) can be achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : Use H and C NMR to confirm substitution patterns. The trifluoromethyl group () appears as a singlet near δ 120–125 ppm in F NMR .

- X-ray Crystallography : Resolve structural ambiguities (e.g., ring conformation) using single-crystal diffraction .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate synthetic intermediates .

Advanced Research Questions

Q. How do structural modifications at the C3 and C6 positions influence biological activity?

- C3 Chlorine Replacement : Substituting chlorine with amino groups enhances solubility but may reduce anticancer activity. For example, replacing Cl with NH decreases cytotoxicity by 50% in leukemia cell lines .

- C6 Trifluoromethyl Retention : Retaining improves metabolic stability and target binding in kinase inhibition assays .

Q. Data-Driven Insights :

| Modification | Activity Change | Reference |

|---|---|---|

| Cl → NH (C3) | Cytotoxicity ↓ 50% | |

| retention (C6) | Binding affinity ↑ 3× |

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data?

Contradictions often arise from divergent substituent effects across cell lines. For example:

- A phenylazo group at C6 increases activity in carcinoma cells but shows no effect in melanoma models .

Q. Methodological Recommendations :

- Iterative Testing : Validate SAR in ≥3 cell lines (e.g., leukemia, carcinoma, melanoma) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or BRAF .

- Control Experiments : Compare activity against unmodified pyridin-2-one scaffolds to isolate substituent effects .

Q. What reaction conditions optimize functionalization without degrading the trifluoromethyl group?

Q. How can researchers validate the compound’s mechanism of action in anticancer studies?

- Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways .

- Target Inhibition : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .

- Gene Expression Analysis : Apply RNA-seq to track changes in oncogenic pathways (e.g., MAPK/ERK) post-treatment .

Q. What strategies mitigate synthetic challenges like low yields in cyclocondensation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.